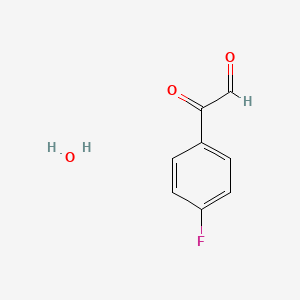

4-Fluorophenylglyoxal hydrate

Overview

Description

4-Fluorophenylglyoxal hydrate is a chemical compound with the molecular formula C₈H₅FO₂·H₂O and a molecular weight of 170.14 g/mol . It appears as a white to off-white solid with a faint odor . The structure consists of a phenyl group attached to a glyoxal moiety, with a fluorine atom substituted on the phenyl ring .

Preparation Methods

4-Fluorophenylglyoxal hydrate can be synthesized through various methods. One common synthetic route involves the reaction of p-fluorobenzoyl formaldehyde with water to obtain the hydrate . The reaction conditions typically include maintaining an inert atmosphere and storing the compound in a freezer under -20°C to prevent the loss of crystal water .

Chemical Reactions Analysis

4-Fluorophenylglyoxal hydrate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form 4-fluorobenzoic acid under specific conditions.

Reduction: Reduction reactions can convert it into 4-fluorophenylglycol.

Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Synthesis of Imidazolidines

One of the primary applications of 4-fluorophenylglyoxal hydrate is in the synthesis of imidazolidine derivatives. A study demonstrated that this compound interacts with N-methoxy-N'-arylureas in acetic acid, leading to the formation of various imidazolidine products. Specifically, the reaction yields 5-(4-fluorophenyl)-cis-4,5-dihydroxy-3-methoxy-1-phenylimidazolidin-2-one and 5-(4-fluorophenyl)-trans-4,5-dihydroxy-3-methoxy-1-phenylimidazolidin-2-one after prolonged exposure under controlled conditions .

Bioconjugation Reagents

This compound has been employed as an arginine-selective bioconjugation reagent. This application is significant in developing radiolabeled compounds for imaging studies. For example, it was used in synthesizing a late-stage fluorination method for producing [18F]FPG, which showed promising results in biodistribution studies in animal models .

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential therapeutic effects. It has been used in the synthesis of iron chelators, which are crucial for treating conditions like Parkinson's disease. The interaction of this compound with glycine hydroxamic acid resulted in compounds that exhibited biological activity relevant to neuroprotection .

Case Study 1: Imidazolidine Synthesis

In a detailed experimental setup, this compound was reacted with N-methoxy-N'-phenylurea in acetic acid at room temperature for an extended period (99 hours). The reaction products were analyzed using mass spectrometry and NMR spectroscopy, confirming the formation of multiple imidazolidine derivatives .

Case Study 2: Radiolabeling for PET Imaging

A study focused on the use of this compound in developing a radiolabeled imaging agent for positron emission tomography (PET). The compound was successfully labeled with fluorine-18 and tested in vivo, showing significant retention in blood circulation and potential for further development as a diagnostic tool .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 4-fluorophenylglyoxal hydrate involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes and other biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and affecting metabolic pathways .

Comparison with Similar Compounds

4-Fluorophenylglyoxal hydrate can be compared with other similar compounds such as:

4-Chlorophenylglyoxal hydrate: Similar in structure but with a chlorine atom instead of fluorine.

4-Bromophenylglyoxal hydrate: Contains a bromine atom in place of fluorine.

4-Iodophenylglyoxal hydrate: Features an iodine atom instead of fluorine.

The uniqueness of this compound lies in its specific reactivity and the influence of the fluorine atom on its chemical properties, making it distinct from its halogen-substituted counterparts .

Biological Activity

4-Fluorophenylglyoxal hydrate is an organic compound with the molecular formula C₈H₇FO₃, characterized by a glyoxal moiety and a fluorinated phenyl group. Its unique structure contributes to its reactivity and biological activity, making it a subject of interest in medicinal chemistry and biochemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

This compound can be synthesized from 4-fluorobenzaldehyde and glyoxylic acid through various methods that influence yield and purity. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry are commonly employed to confirm the compound's structure and purity .

Key Characteristics:

- Molecular Formula: C₈H₇FO₃

- Molecular Weight: 170.14 g/mol

- Melting Point: 80–88 °C

- Boiling Point: 115 °C at 35 mmHg

This compound exhibits significant biological activity primarily due to its ability to react with specific amino acids, particularly arginine. This reactivity allows it to form stable adducts, which can be utilized to study protein-protein interactions. By analyzing these interactions, researchers gain insights into protein binding interfaces and dynamics.

Inhibition of Enzymes:

The compound has shown potential as an inhibitor of enzymes involved in glycolysis and protein synthesis. Its inhibitory mechanisms are crucial for developing new therapeutic agents targeting metabolic pathways in diseases such as cancer .

Case Studies and Research Findings

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Phenylglyoxal | C₈H₈O₂ | Lacks fluorine; used similarly in organic synthesis. |

| 2-Fluorophenylglyoxal | C₈H₇F O₂ | Fluorine at different position; exhibits similar reactivity. |

| 4-Chlorophenylglyoxal | C₈H₇ClO₂ | Chlorine substituent; studied for antimicrobial properties. |

The presence of the fluorine atom at the para position significantly alters the electronic properties of this compound compared to its analogs. This modification enhances its reactivity and biological activity, making it a unique candidate for further research in medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Fluorophenylglyoxal Hydrate?

The compound is typically synthesized via oxidation of substituted acetophenones. A method analogous to phenylglyoxal preparation involves treating 4-fluoroacetophenone derivatives with nitrosylsulfuric acid in dioxane/water, followed by vacuum concentration and recrystallization . Hydration states (e.g., monohydrate vs. hemihydrate) are controlled by adjusting water content during purification. Post-synthesis hydration steps using boiling water and chloroform recrystallization are critical to isolate the desired hydrate form .

Q. How is this compound characterized in research settings?

Key techniques include:

- 1H/13C NMR : To confirm the presence of the fluorophenyl group and hydrate structure (e.g., peaks for aldehyde hydrate at δ 5.2–5.5 ppm) .

- Mass spectrometry (MS) : To verify molecular weight (e.g., [M+H]+ at m/z 174.1 for anhydrous form) .

- X-ray crystallography : Resolves hydration states and crystallographic packing .

Q. What are common applications of this compound in organic synthesis?

It serves as a precursor in synthesizing fluorinated heterocycles. For example, it reacts with ureas (e.g., N-methoxy-N’-phenylurea) in acetic acid to form hydantoins, which are pharmacologically relevant scaffolds . Typical reaction conditions: 26–27°C, 99–260 hours, yielding diastereomeric dihydroxyimidazolidinones and hydantoins .

Advanced Research Questions

Q. How do reaction conditions influence diastereoselectivity in hydantoin synthesis?

Prolonged reaction times and acidic conditions drive thermodynamic control. For example:

- Short reaction (9 hr, 22–24°C) : Yields cis-4,5-dihydroxyimidazolidinone (23a) exclusively .

- Extended reaction (260 hr, 26°C) : Favors hydantoin (24) via dehydration, with acetic acid catalyzing diastereomer equilibration .

| Condition | Time (hr) | Product Ratio (23a:23b:24) |

|---|---|---|

| 26°C | 99 | 39:6:55 |

| 26°C | 260 | 0:0:100 |

Q. What methodologies resolve contradictions in reported hydration states?

Discrepancies arise from glyoxal’s polymorphism (e.g., dioxo, aldehyde hydrate, oligomers). To standardize hydration:

- Use boiling H₂O during hydration to precipitate hydrated forms .

- Confirm hydration via TGA/DSC to quantify water content and thermal stability .

- Recrystallize from CHCl₃ to isolate monohydrate .

Q. How can kinetic vs. thermodynamic pathways be controlled in fluorophenylglyoxal reactions?

- Kinetic control : Low temperature (e.g., 22–24°C) and short reaction times favor dihydroxy intermediates (e.g., 23a) .

- Thermodynamic control : Acidic conditions (e.g., p-toluenesulfonic acid) and extended reaction times drive hydantoin formation (24) via dehydration .

Q. What strategies improve enantioselectivity in hydantoin synthesis?

Chiral acid catalysts (e.g., BINOL-derived phosphoric acids) induce asymmetry during condensation. For example, 4-fluorophenylglyoxal monohydrate reacts with bis-arylurea derivatives under chiral catalysis to yield hydantoins with 81:19 enantiomeric ratio (e.r.) .

Q. Data Contradiction Analysis

Q. Why do literature reports vary in product ratios for glyoxal-urea reactions?

Discrepancies stem from:

- Hydration state variability : Anhydrous vs. hydrated glyoxals react differently, altering kinetics .

- Acid strength : p-TsOH accelerates dehydration vs. acetic acid, shifting product distribution .

- Substituent effects : Electron-withdrawing groups (e.g., -F) slow nucleophilic attack, requiring longer reaction times .

Q. Handling and Stability

Q. What are critical storage considerations for this compound?

- Store under anhydrous conditions (desiccator) to prevent oligomerization .

- Avoid prolonged exposure to light, which degrades the aldehyde moiety .

- Purge solutions with inert gas (N₂/Ar) to inhibit oxidation .

Q. Methodological Optimization

Q. How can researchers optimize yields in multi-step hydantoin syntheses?

Properties

IUPAC Name |

2-(4-fluorophenyl)-2-oxoacetaldehyde;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FO2.H2O/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-5H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZJXSEZCPBRRLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C=O)F.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50372087 | |

| Record name | 4-fluorophenylglyoxal hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

447-43-8 | |

| Record name | 4-fluorophenylglyoxal hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluorophenylglyoxal hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.